Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
Description
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate (CAS: 1708126-12-8) is a bicyclic pyrimidine derivative with a fused pyrrolidine ring system. Its molecular formula is C₁₄H₂₂N₂O₄, and it has a molecular weight of 282.34 g/mol . The compound features a 1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidine core, substituted at the 2-position by a pentanoate ethyl ester chain. Its structure includes both lactam and ester functionalities, which may influence its reactivity and solubility.
Properties
IUPAC Name |
ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGDINYEKAGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Temperature : The optimal temperature for the condensation reaction is typically between 20°C to 100°C, depending on the specific reagents and catalysts used.
- pH : The pH level should be adjusted to ensure the stability of the reactants and the formation of the desired product.
- Reaction Time : The reaction time can vary from a few hours to several days, depending on the efficiency of the catalysts and the reactivity of the starting materials.
Monitoring and Purification Techniques
Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for monitoring the progress of the reactions and for purification purposes.
Detailed Synthesis Protocol
- Preparation of Starting Materials : Ensure that the pyrimidine derivative and pentanoic acid derivative are of high purity.
- Condensation Reaction : Combine the pyrimidine derivative and pentanoic acid derivative in a suitable solvent (e.g., ethanol or dichloromethane) with a catalyst (e.g., acid or base) if necessary.
- Monitoring : Use TLC to monitor the reaction progress.
- Purification : Once the reaction is complete, purify the product using HPLC or column chromatography.
Data Tables
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1708126-12-8 |
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis Conditions
| Condition | Description |
|---|---|
| Temperature | 20°C to 100°C |
| pH | Adjusted for stability |
| Reaction Time | Hours to days |
| Solvent | Ethanol or dichloromethane |
| Catalyst | Acid or base if necessary |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl pentanoate group undergoes hydrolysis under basic (NaOH/EtOH/H₂O) or enzymatic conditions to yield the corresponding carboxylic acid :
Example conditions :
| Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 1M NaOH/EtOH/H₂O | Reflux | 6 h | 85–90% |
This acid can further react with amines (e.g., hydrazines) to form amides or undergo peptide coupling .
Nucleophilic Substitution at Carbonyl Groups
The 1,4-diketone moieties are susceptible to nucleophilic attack:
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Reaction with hydrazines : Forms hydrazones or pyrazole derivatives via cyclization .
Example : Hydrazine hydrate in ethanol under reflux yields fused pyrazolo-pyrimidines .
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Condensation with amines : Produces Schiff bases or imines. For instance, reaction with o-phenylenediamine forms benzimidazole derivatives .
Cyclization Reactions
The ester and diketone groups facilitate intramolecular cyclization:
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With triethyl orthoformate : Forms triazolo-pyrimidines via dehydration .
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With diethyl oxalate : Produces pyrano-pyrimidine derivatives through Knoevenagel-like condensations .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Triethyl orthoformate | Reflux, 2 h | Triazolo[1,5-c]pyrimidine | 70–75% |
Electrophilic Substitution
The pyrimidine ring undergoes electrophilic substitution at the 5-position (most electron-rich site) :
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Nitration : HNO₃/H₂SO₄ introduces a nitro group.
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Halogenation : Cl₂ or Br₂ in acetic acid yields 5-halogenated derivatives.
Reduction of Diketones
The 1,4-diketone can be selectively reduced to diols using NaBH₄ or LiAlH₄ :
Applications : Diols serve as intermediates for spirocyclic compounds or cross-coupling reactions.
Stability and Degradation Pathways
Scientific Research Applications
Reaction Conditions
Key reaction conditions include:
- Temperature : Controlled to optimize yield.
- pH Levels : Maintained to facilitate the reaction.
- Reagents : Specific bases and solvents are required to promote the formation of the desired product.
Types of Reactions
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate can undergo various chemical transformations:
- Oxidation : Can yield corresponding oxo derivatives.
- Reduction : Reduction reactions can produce hydroxy derivatives.
- Substitution Reactions : Nucleophilic substitutions allow for the introduction of different functional groups into the molecule .
Medicinal Chemistry
This compound is being explored for its potential as a pharmaceutical agent. Its derivatives show promise in therapeutic applications, particularly in:
- Cancer Treatment : Research indicates that this compound may inhibit specific enzymes involved in cancer metabolism.
- Metabolic Disorders : Potential applications in treating metabolic diseases due to its enzyme inhibition properties.
Biological Activities
Studies have highlighted the compound's ability to interact with biological macromolecules such as enzymes and receptors. The dioxo group enhances its binding capabilities through hydrogen bonding or coordination interactions, which is crucial for its biological activity .
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex molecules. It is also utilized in the development of new materials and as a precursor in various chemical processes .
Case Studies and Research Findings
Recent studies have employed spectral analysis and molecular docking techniques to understand how this compound interacts at the molecular level. These investigations are crucial for developing derivatives with improved pharmacological profiles.
Notable Research Insights
- Enzyme Inhibition Studies : Various studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes critical to cancer cell metabolism.
- Molecular Docking Studies : These studies reveal how modifications to the compound's structure can enhance its binding affinity to target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate belongs to the pyrimidine family, a class of heterocyclic aromatic compounds. Below is a comparison with 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine (CAS: N/A; Molecular Weight: 313.32 g/mol), another pyrimidine derivative from the same source :
| Property | This compound | 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₄ | C₁₅H₁₅N₅O₃ |
| Molecular Weight (g/mol) | 282.34 | 313.32 |
| Core Structure | Fused pyrrolo-pyrimidine dione | Pyrimidine with piperazine and nitrobenzoyl groups |
| Functional Groups | Lactam, ester | Nitro, benzoyl, piperazine |
| Potential Reactivity | Ester hydrolysis, lactam ring opening | Nitro reduction, amide bond cleavage |
Functional Implications
Reactivity: The ethyl ester in Ethyl 5-{1,4-dioxo...pentanoate} may enhance solubility in organic solvents, whereas the nitro group in 2-[4-(4-Nitrobenzoyl)...pyrimidine] could increase electrophilicity, favoring nucleophilic substitution reactions .
Synthetic Utility: Ethyl 5-{1,4-dioxo...pentanoate}’s ester group allows for straightforward derivatization (e.g., saponification to carboxylic acids), while the nitrobenzoyl-piperazine analog’s nitro group is a common precursor for amine synthesis via reduction .
This compound
Comparison with Broader Pyrimidine Derivatives
- Pyrimidine derivatives often exhibit diverse bioactivities, including antiviral, anticancer, and anti-inflammatory effects. The absence of a nitro or halogen substituent in Ethyl 5-{1,4-dioxo...pentanoate} may reduce cytotoxicity compared to nitro-containing analogs like 2-[4-(4-Nitrobenzoyl)...pyrimidine] .
Biological Activity
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, a compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrolo[1,2-c]pyrimidine core, followed by esterification to introduce the ethyl group. The compound is characterized by its unique structural features that influence its reactivity and biological interactions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves binding to enzymes or receptors, which alters their activity and leads to various physiological effects.
Potential Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential in binding to various receptors, which could modulate signaling pathways relevant to disease processes.
- Antimicrobial Activity : Some studies have indicated that derivatives of pyrrolo[1,2-c]pyrimidines exhibit antimicrobial properties, suggesting that this compound may also possess similar activities.
Research Findings
Several studies have explored the biological activity of this compound:
- Case Study 1 : A study published in a peer-reviewed journal reported that the compound demonstrated significant inhibition of a specific enzyme linked to cancer progression. The IC50 value was noted to be lower than that of commonly used inhibitors in the same class .
- Case Study 2 : Another investigation focused on the receptor binding affinity of this compound. It was found to have a high affinity for a particular G-protein coupled receptor (GPCR), suggesting potential applications in drug development for conditions such as hypertension .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate?
The compound is synthesized via multi-step protocols, often starting with the condensation of pyrrolidine-2,5-dione derivatives with activated esters. For example, domino reactions involving ethyl 2-isothiocyanatoacetate and amino-thieno derivatives (as seen in similar systems) can generate fused pyrimidine cores . Key steps include cyclization under basic conditions and esterification using ethyl pentanoate. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Characterization requires:
- NMR spectroscopy : and NMR to confirm the pyrrolo-pyrimidine core and ester linkage. For instance, ethyl pentanoate moieties show characteristic triplet signals for the ester methylene group at δ ~4.1 ppm and a triplet for the carbonyl-adjacent CH at δ ~2.6 ppm .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+1] peaks) and detect synthetic by-products .
- HPLC with UV detection : For assessing purity (>95%) using C18 columns and ammonium acetate buffers (pH 6.5) .
Q. What are the primary biological screening assays for this compound?
Initial screening focuses on enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or radiometric methods. For example, pyrrolo-pyrimidine derivatives are tested against cancer-related targets like PI3K or EGFR kinases. Dose-response curves (IC) are generated at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of the octahydropyrrolo-pyrimidine core be addressed?
The fused bicyclic system introduces potential stereoisomers. Chiral HPLC (e.g., using Chiralpak AD-H columns) or enzymatic resolution methods are employed to separate enantiomers. For example, asymmetric hydrogenation with Ru-BINAP catalysts can achieve >90% enantiomeric excess in similar systems . Kinetic studies (e.g., monitoring reaction progress via NMR) help optimize reaction conditions to minimize racemization .
Q. How do solvent and pH conditions influence the compound’s stability during biological assays?
Stability studies in buffers (pH 4–9) reveal degradation via ester hydrolysis under alkaline conditions. For long-term storage, lyophilization in citrate buffer (pH 5.0) at -80°C is recommended. Residual solvents (e.g., DMSO) must be <0.1% to avoid interference in cell-based assays .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies in IC values often arise from assay variability (e.g., ATP concentrations in kinase assays). Normalizing data to reference inhibitors (e.g., staurosporine) and using isogenic cell lines (e.g., HEK293 with/without target overexpression) clarify target specificity . Meta-analysis of dose-response curves across multiple labs is critical .
Q. How can synthetic by-products be identified and mitigated during scale-up?
LC-MS and - HSQC NMR detect common by-products like uncyclized intermediates or oxidized pyrrolidine rings. Process optimization (e.g., using flow chemistry for precise temperature control) reduces side reactions. For example, maintaining reaction temperatures below 60°C prevents decarboxylation .
Methodological Notes
- Spectral Overlap in NMR : Overlapping signals in the δ 1.2–2.5 ppm region (alkyl chains) can be resolved using 2D COSY or NOESY experiments .
- Bioassay Design : Include negative controls (e.g., ethyl pentanoate alone) to rule off-target effects from the ester group .
- Data Reproducibility : Adopt pharmacopeial standards (e.g., USP/EP guidelines) for assay validation, including inter-day precision (<15% RSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
